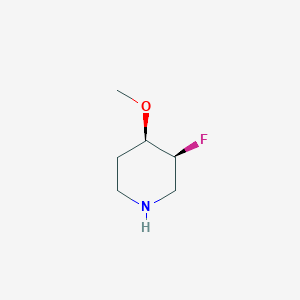

(3S,4R)-3-Fluoro-4-methoxypiperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12FNO |

|---|---|

Molecular Weight |

133.16 g/mol |

IUPAC Name |

(3S,4R)-3-fluoro-4-methoxypiperidine |

InChI |

InChI=1S/C6H12FNO/c1-9-6-2-3-8-4-5(6)7/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1 |

InChI Key |

NKLOYRQCMQNZOI-NTSWFWBYSA-N |

Isomeric SMILES |

CO[C@@H]1CCNC[C@@H]1F |

Canonical SMILES |

COC1CCNCC1F |

Origin of Product |

United States |

Conformational Analysis and Stereochemical Considerations in Fluorinated Piperidine Systems

Influence of Fluorine Substitution on Piperidine (B6355638) Ring Conformations

Saturated six-membered rings like piperidine typically adopt a chair conformation, with substituents preferentially occupying the less sterically hindered equatorial positions to minimize 1,3-diaxial interactions. However, the introduction of a highly electronegative fluorine atom can dramatically alter this landscape. researchgate.net In many fluorinated piperidine derivatives, particularly those with a protonated nitrogen, the fluorine atom exhibits a strong preference for the sterically more demanding axial position. researchgate.netnih.gov This counterintuitive preference is not governed by sterics but by stabilizing electronic interactions. researchgate.netresearchgate.net

The primary forces contributing to the stability of the axial fluorine conformer include:

Charge-Dipole Interactions: In protonated piperidinium salts, a powerful electrostatic attraction occurs between the positive charge on the nitrogen (specifically the axial N-H bond) and the negative end of the C-F bond dipole (Cᵟ⁺-Fᵟ⁻). This C-F···H-N⁺ interaction is a key stabilizing force favoring the axial orientation. researchgate.netd-nb.info

Hyperconjugation: Stabilizing electron delocalization, often referred to as the fluorine gauche effect, plays a significant role. d-nb.info This involves the donation of electron density from anti-periplanar C-H bonds into the low-lying antibonding orbital of the C-F bond (σC-H → σC-F) and C-N bond (σC-H → σC-N). researchgate.net These interactions are maximized when the fluorine is in the axial position.

Solvation Effects: The polarity of the solvent has been shown to play a crucial role. Studies on various fluorinated piperidines have demonstrated that an increase in solvent polarity can enhance the preference for the more polar axial-fluorine conformer. nih.govnih.gov

Computational and experimental studies on cis-3-fluoro-4-methylpiperidine, a close analogue of the target molecule, show a high preference for the conformer where the fluorine atom is axial for all variants, including TFA-protected, HCl salt, and unprotected NH forms. d-nb.infonih.gov This preference is driven by a combination of the aforementioned electronic forces and the steric influence of the adjacent methyl group, which further disfavors an equatorial fluorine. d-nb.info

| Compound/Analogue | ΔG (Gas Phase) (kcal/mol) | ΔG (Solvent) (kcal/mol) | Solvent | Experimental Observation |

| 3-Fluoropiperidine (TFA-analogue) | +3.3 | +1.6 | Chloroform | Axial |

| 3-Fluoropiperidine (HCl-analogue) | +12.6 | +6.2 | Water | Axial |

| cis-3-Fluoro-4-methylpiperidine (TFA-analogue) | +4.2 | +1.1 | Chloroform | Axial |

| cis-3-Fluoro-4-methylpiperidine (HCl-analogue) | +9.5 | +5.1 | Water | Axial |

This table presents the calculated free enthalpy differences (ΔG) between the equatorial and axial conformers for 3-fluoropiperidine and a closely related analogue. Positive values indicate a preference for the axial conformer. Data sourced from computational studies. nih.gov

Strategies for Stereochemical Purity and Control in Synthesis

Achieving the specific (3S,4R) stereochemistry of 3-fluoro-4-methoxypiperidine (B12336899) requires synthetic methods that offer precise control over the formation of two adjacent chiral centers. The preparation of such highly substituted, enantiomerically pure fluorinated piperidines is a significant synthetic challenge. scientificupdate.com General strategies have been developed that can be adapted for this purpose, typically avoiding direct, late-stage fluorination in favor of building the stereochemistry into the synthetic sequence.

Key strategies for stereochemical control include:

Asymmetric Hydrogenation: Rhodium- or Iridium-catalyzed asymmetric hydrogenation of a suitably substituted fluoro-enamide precursor can establish the desired stereocenters with high enantioselectivity. scientificupdate.comnih.gov

Enzymatic Resolutions: Biocatalytic methods, such as dynamic kinetic resolution using transaminases, can convert a fluorinated ketone precursor into a stereochemically pure amino-piperidine, which can then be further functionalized. nih.govnih.gov

Dearomatization-Hydrogenation Processes: A powerful method involves the rhodium-catalyzed dearomatization of a substituted fluoropyridine precursor, followed by hydrogenation. This approach can generate all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.gov

Catalytic Enantioselective Synthesis from Pyridines: Recent advances have enabled the synthesis of enantioenriched 3-substituted piperidines via a three-step process involving the partial reduction of pyridine (B92270), a Rh-catalyzed asymmetric reductive Heck reaction with a boronic acid, and a final reduction. nih.govsnnu.edu.cnacs.org

Stereocontrolled Ring Opening and Cyclization: Another approach involves the oxidative ring opening of a chiral bicyclic lactam, followed by a double reductive amination with a suitable amine to form the piperidine ring, where the stereochemistry is transferred from the starting material. researchgate.netjyu.fi

These methods provide a powerful toolkit for chemists to control the absolute and relative stereochemistry of complex piperidine derivatives, enabling access to single, pure stereoisomers. jyu.fi

Advanced Spectroscopic and Diffraction Methods for Stereochemical Elucidation

Confirming the absolute and relative stereochemistry, as well as the dominant conformation, of molecules like (3S,4R)-3-Fluoro-4-methoxypiperidine relies on sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the conformation of fluorinated piperidines in solution. nih.gov

¹⁹F NMR: The chemical shift of the fluorine atom provides initial information about its electronic environment.

¹H-NMR and Coupling Constants: The key to conformational assignment lies in the analysis of scalar (J) couplings. Specifically, the three-bond coupling constant between fluorine and adjacent protons (³JF,H) is highly dependent on the dihedral angle, as described by the Karplus relationship. Large coupling constants (typically ~35-45 Hz) are indicative of an anti-periplanar (180°) relationship, which corresponds to an axial fluorine and an axial proton. Small coupling constants (~5-15 Hz) suggest a gauche relationship, consistent with an equatorial fluorine. nih.govresearchgate.net This analysis allows for the unambiguous determination of the fluorine's orientation. d-nb.info

| Compound/Protecting Group | Solvent | Conformation | ³J3-Fa,4-Ha (Hz) |

| Acetyl-protected 3,5-difluoropiperidine | Chloroform | Axial | >35 (Implied) |

| Acetyl-protected 3,5-difluoropiperidine | DMSO | Axial | >35 (Implied) |

| Pivaloyl-protected 3,5-difluoropiperidine | Chloroform | Equatorial | 7.3 |

| Pivaloyl-protected 3,5-difluoropiperidine | DMSO | Axial | 38.5 |

| Boc-protected 3,5-difluoropiperidine | Chloroform | Equatorial | 12.5 |

| Boc-protected 3,5-difluoropiperidine | DMSO | Axial | 40.4 |

This table illustrates how ³J(F,H) coupling constants and solvent polarity can be used to determine the conformational preference of the fluorine substituent in N-protected piperidines. nih.govd-nb.info

X-ray Diffraction: Single-crystal X-ray crystallography provides definitive, unambiguous proof of the molecular structure in the solid state. iucr.org It reveals precise bond lengths, bond angles, and dihedral angles, confirming the relative and absolute stereochemistry (if a chiral reference is present) and the solid-state conformation of the piperidine ring. nih.govacs.org While the conformation in the solid state may not always be identical to the dominant conformer in solution, it provides a crucial benchmark for structural assignment.

Computational and Theoretical Investigations of Conformational Preferences and Stereoisomer Stability

Computational chemistry is an indispensable tool for understanding the conformational behavior of fluorinated piperidines. researchgate.net Density Functional Theory (DFT) calculations, particularly using functionals like M06-2X with large basis sets (e.g., def2-QZVPP), are routinely used to rationalize experimentally observed phenomena. nih.gov

These computational studies allow researchers to:

Calculate the relative energies and free enthalpies (ΔG) of different possible conformers (e.g., chair with axial fluorine vs. chair with equatorial fluorine) and stereoisomers. nih.govd-nb.info

Predict the most stable conformation in the gas phase and simulate the influence of different solvents by using a polarizable continuum model (PCM). researchgate.net

Correlate calculated parameters, such as NMR coupling constants and bond angles, with experimental data to validate the proposed structures.

Systematic computational analyses have successfully predicted the experimentally observed conformers in almost all cases for a wide range of fluorinated piperidines, confirming the interplay of factors that stabilize the axial-fluorine conformation. nih.gov

Theoretical investigations have been crucial in dissecting the electronic origins of the strong axial preference of fluorine in many piperidine systems. The traditional view based on steric hindrance is insufficient to explain this behavior. Instead, the preference is rooted in stabilizing, non-covalent interactions. nih.govresearchgate.net

Charge-Dipole Interaction: As mentioned, the primary driver in protonated species is the electrostatic attraction between the axial Cᵟ⁺-Fᵟ⁻ dipole and the positive charge of the ammonium group (N⁺-H). researchgate.netd-nb.info Computational models and Natural Bond Orbital (NBO) analysis can quantify the strength of this interaction, showing it can contribute several kcal/mol to the stabilization of the axial conformer. acs.org

Together, these computational and theoretical methods provide a detailed picture, revealing that the conformational behavior of fluorinated piperidines is a finely balanced interplay of electrostatic forces, hyperconjugation, steric effects, and solvation. nih.govresearchgate.net

Reactivity and Transformation of 3s,4r 3 Fluoro 4 Methoxypiperidine Derivatives in Advanced Organic Synthesis

Chemoselective Functional Group Transformations and Derivatizations

The inherent functionality of the (3S,4R)-3-fluoro-4-methoxypiperidine core—namely the secondary amine, the carbon-fluorine bond, and the methoxy (B1213986) group—provides multiple handles for selective chemical modification. Protecting the reactive nitrogen, typically with a tert-butoxycarbonyl (Boc) group, allows for subsequent transformations on other parts of the molecule.

Reactions at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is the most nucleophilic and basic site, making it a primary target for a variety of functionalization reactions. These transformations are fundamental to incorporating the fluorinated piperidine motif into larger molecular frameworks.

Standard N-alkylation, N-acylation, and N-arylation reactions proceed readily, allowing for the introduction of a wide array of substituents. Reductive amination, a robust method for forming C-N bonds, is also highly effective. This one-pot reaction involves the condensation of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by agents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield the N-substituted product.

A significant application of these nitrogen-centered reactions is in the synthesis of advanced pharmaceutical intermediates. For instance, a key step in the synthesis of the investigational HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) MK-8507 involves the N-arylation of a this compound derivative. In this sequence, the piperidine nitrogen acts as a nucleophile, displacing a halogen on a complex heterocyclic aromatic system to forge the final carbon-nitrogen bond of the drug candidate.

| Reaction Type | Reagents & Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Et₃N) | N-Alkyl-piperidine |

| N-Acylation | Acyl chloride (RCOCl), Acid anhydride (B1165640) ((RCO)₂O) | N-Acyl-piperidine (Amide) |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl-piperidine |

| N-Arylation | Aryl halide (Ar-X), Catalyst (e.g., Pd-based), Base | N-Aryl-piperidine |

Table 1: Common reactions at the piperidine nitrogen of this compound.

Modifications of the Fluorine and Methoxy Substituents

While the fluorine and methoxy groups are generally more stable than the piperidine nitrogen, they can be modified under specific conditions, offering further avenues for diversification.

The carbon-fluorine bond is exceptionally strong and typically unreactive under standard synthetic conditions, which contributes to the metabolic stability of molecules containing this moiety. However, its modification through C-F bond activation is an area of active research. Such transformations often require transition-metal catalysis or the use of highly reactive organometallic reagents and are not commonly employed in routine derivatization. These advanced methods can enable the replacement of fluorine with other functional groups, although controlling selectivity and avoiding side reactions like elimination can be challenging.

The methoxy group, an ether linkage, is more amenable to chemical transformation. Cleavage of the methyl ether to reveal a secondary alcohol can be achieved using strong acid reagents, most commonly boron tribromide (BBr₃) or strong hydrohalic acids like HBr and HI. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction. More recently, enzymatic methods for O-demethylation, often utilizing cytochrome P450 enzymes, have emerged as milder alternatives, potentially offering greater functional group tolerance. The resulting hydroxyl group can then serve as a handle for further functionalization, such as oxidation to a ketone or esterification.

Transformations of Other Functional Handles on the Piperidine Ring

In many synthetic applications, derivatives of this compound bearing additional functional groups are utilized. For example, the corresponding N-Boc protected cis-3-fluoro-4-hydroxypiperidine is a common synthetic intermediate. The hydroxyl group in this derivative can be readily oxidized under standard conditions (e.g., using Dess-Martin periodinane or Swern oxidation) to afford the corresponding ketone, N-Boc-3-fluoro-4-oxopiperidine. This ketone provides a new electrophilic site for a host of subsequent reactions, including Wittig reactions, reductive aminations, and additions of organometallic reagents to generate tertiary alcohols with high diastereoselectivity.

Similarly, derivatives such as tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate offer a primary amine as a point for diversification. This amino group can undergo reactions parallel to the parent piperidine nitrogen, such as acylation, sulfonylation, and alkylation, allowing for the construction of highly decorated piperidine scaffolds.

Role as Chiral Building Blocks in Complex Molecule Construction

The well-defined stereochemistry and functionality of this compound make it an exemplary chiral building block for constructing complex molecules with precise three-dimensional architectures.

Precursors for Advanced Pharmaceutical Intermediates and Analogues

The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs. The introduction of fluorine into this scaffold is a widely used strategy in medicinal chemistry to fine-tune molecular properties. The this compound motif has been successfully incorporated into a number of drug discovery programs.

As previously mentioned, its most prominent recent application is in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The investigational drug MK-8507, designed for once-weekly oral administration, features this specific fluorinated piperidine moiety. Its incorporation was crucial for achieving a desirable pharmacological profile, including high potency against common NNRTI-resistant viral strains. The stereochemistry of the building block ensures the correct spatial orientation of the substituent within the enzyme's binding pocket, while the fluorine atom likely contributes to favorable binding interactions and improved metabolic stability. The synthesis of MK-8507 and its analogues relies on the availability of enantiomerically pure this compound as a key starting material.

Application in Scaffold Diversity and Chemical Library Generation

In modern drug discovery, generating libraries of structurally diverse small molecules is essential for identifying novel hits against biological targets. This compound serves as an excellent starting point for creating such libraries due to its inherent three-dimensionality and multiple points for diversification.

Catalytic Methodologies and Mechanistic Investigations for Reactions Involving this compound Derivatives

The strategic incorporation of fluorine into piperidine scaffolds offers a powerful tool in medicinal chemistry to modulate the physicochemical properties of bioactive molecules. The specific stereochemistry of this compound presents a valuable chiral building block. While direct catalytic transformations starting from this specific derivative are not extensively documented in publicly available literature, a significant body of research exists on catalytic methodologies for the synthesis and functionalization of fluorinated piperidines, which provides a framework for understanding its potential reactivity. These methods primarily include transition-metal-catalyzed hydrogenation of fluoropyridines and intramolecular C-H amination.

One of the most effective strategies for accessing all-cis-(multi)fluorinated piperidines is the rhodium-catalyzed dearomatization–hydrogenation (DAH) of the corresponding fluoropyridine precursors. uvic.ca This one-pot process allows for a highly diastereoselective synthesis. uvic.ca The mechanism is proposed to involve an initial dearomatization of the pyridine (B92270) ring with a borane (B79455) reagent, which also serves to protect the Lewis-basic nitrogen, followed by hydrogenation of the resulting diene mixture. researchgate.net Preliminary mechanistic studies indicate that in the absence of the borane reagent, the reaction does not proceed, highlighting its crucial role. uvic.ca While attempts to isolate the borylated-dearomatized intermediates have been unsuccessful due to their rapid hydrogenation, their transient formation is supported by NMR studies. uvic.ca

A significant challenge in the hydrogenation of fluoropyridines is the potential for hydrodefluorination. researchgate.net However, the DAH process using specific rhodium catalysts has been shown to minimize this side reaction, providing good yields of the desired fluorinated piperidines. uvic.ca The choice of catalyst and reaction conditions is critical to achieving high diastereoselectivity, leading to the all-cis configuration. uvic.ca

To illustrate the effectiveness of this methodology, various substituted fluoropyridines have been successfully converted to their corresponding piperidines. The reaction conditions and outcomes for a selection of these transformations are summarized in the table below.

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 3-Fluoropyridine | [Rh(COD)Cl]₂ / Ligand | cis-3-Fluoropiperidine | Good |

| 3,5-Difluoropyridine | Rh-CAAC | cis-3,5-Difluoropiperidine | Respectable |

| Protected 3-Fluoro-4-aminopyridine | Rh-CAAC | Protected cis-3-Fluoro-4-aminopiperidine | Good |

Another important catalytic approach for the synthesis of piperidine rings is copper-catalyzed intramolecular C-H amination. chemscene.com This method has been successfully applied to the synthesis of various piperidines from N-fluoro amides. chemscene.com Mechanistic studies, supported by experimental evidence and DFT calculations, suggest a catalytic cycle involving a Cu(I)/Cu(II) pathway. chemscene.com A key feature of this reaction is the cleavage of the N-F bond, which is effectively mediated by the copper catalyst. mdpi.com The nature of the ligand on the copper catalyst has been shown to influence the efficiency of the reaction. chemscene.com

While the direct functionalization of this compound derivatives through catalysis is an area with limited specific examples in the literature, general catalytic methods for the functionalization of piperidines can be considered. For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for C-C and C-N bond formation. The application of such methods to N-protected this compound could enable the introduction of various substituents, though the specific conditions would require empirical optimization. Mechanistic studies of palladium-catalyzed cross-coupling reactions often highlight the importance of ligand design in achieving high efficiency and selectivity. uvic.ca

Furthermore, rhodium-catalyzed C-H insertion reactions represent a powerful tool for the functionalization of saturated heterocycles. nih.gov The site-selectivity of these reactions can often be controlled by the choice of catalyst and the nature of the directing group on the nitrogen atom. nih.gov This methodology could potentially be applied to introduce functional groups at specific positions on the this compound ring, leading to a diverse range of derivatives.

Future Directions and Emerging Research Avenues for 3s,4r 3 Fluoro 4 Methoxypiperidine Research

Development of Enhanced Efficiency and Sustainable Synthetic Routes

The future synthesis of (3S,4R)-3-Fluoro-4-methoxypiperidine will likely focus on methods that are not only efficient but also environmentally benign. Current synthetic strategies for fluorinated piperidines often rely on multi-step processes that may not be ideal for large-scale production. acs.org Future research is anticipated to move towards more sustainable and atom-economical approaches.

One promising avenue is the application of biocatalysis . The use of enzymes, such as engineered proline hydroxylases or transaminases, could enable the direct and stereoselective installation of fluorine or hydroxyl groups onto the piperidine (B6355638) ring under mild, aqueous conditions. chemistryviews.orgrsc.orgnih.gov This approach offers the potential for high enantioselectivity and a significant reduction in hazardous waste. For instance, a hypothetical biocatalytic route could involve the enzymatic hydroxylation of a piperidine precursor followed by a stereoselective fluorination step.

Another area of development is the catalytic hydrogenation of fluorinated pyridine (B92270) precursors . Recent advancements have demonstrated the ability to selectively reduce fluoropyridines to the corresponding piperidines without significant hydrodefluorination. nih.gov Adapting these methods to precursors of this compound could provide a more direct and scalable synthetic route. The choice of catalyst and reaction conditions would be crucial to control the diastereoselectivity of the hydrogenation process.

Furthermore, the principles of green chemistry will be integral to the development of next-generation synthetic routes. This includes the use of safer solvents, minimizing protecting group manipulations, and exploring catalytic methods that reduce the generation of stoichiometric byproducts.

Table 1: Comparison of Potential Sustainable Synthetic Approaches

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. chemistryviews.orgrsc.org | Enzyme discovery and engineering for specific substrate, scalability of enzymatic processes. |

| Catalytic Hydrogenation | Direct route from readily available precursors, potential for scalability. nih.gov | Control of diastereoselectivity, prevention of hydrodefluorination. |

| Green Chemistry Principles | Reduced waste, improved safety profile, lower process mass intensity. | Development of novel catalysts and reaction media. |

Exploration of Novel Reactivity Patterns and Synthetic Applications

The unique structural features of this compound, namely the cis-relationship between the fluorine and methoxy (B1213986) groups, are expected to give rise to interesting and underexplored reactivity patterns. The electron-withdrawing nature of the fluorine atom can influence the pKa of the piperidine nitrogen, affecting its nucleophilicity and basicity. nih.gov This modulation is a key strategy in drug design to fine-tune interactions with biological targets.

Future research will likely investigate the participation of the fluorine and methoxy groups in neighboring group participation reactions, potentially leading to the development of novel synthetic transformations. For example, activation of the methoxy group could lead to intramolecular cyclization reactions, forming bicyclic structures of medicinal interest.

The application of this compound as a chiral building block in the synthesis of complex molecules is a major area for future exploration. Its incorporation into bioactive scaffolds can introduce conformational rigidity and new hydrogen bonding interactions, which can enhance binding affinity and selectivity for protein targets. researchgate.net Researchers will likely utilize this compound in the synthesis of novel analogues of existing drugs or as a starting point for fragment-based drug discovery campaigns. acs.orgnih.gov

Integration with Automated Synthesis and Flow Chemistry Techniques

The demand for rapid synthesis and screening of compound libraries in drug discovery has driven the adoption of automated synthesis and flow chemistry techniques. researchgate.net The future of this compound research will undoubtedly involve its integration into these high-throughput platforms.

Flow chemistry offers several advantages for the synthesis of organofluorine compounds, including precise control over reaction parameters, enhanced safety when handling hazardous reagents, and the ability to perform reactions that are difficult to control in batch processes. beilstein-journals.orgmit.edunih.gov Future work could focus on developing continuous flow processes for the synthesis of this compound and its derivatives. nih.govorganic-chemistry.org This would enable the on-demand production of this valuable building block and facilitate its use in automated library synthesis.

The incorporation of this chiral piperidine into automated synthesis platforms will allow for the rapid generation of diverse libraries of compounds for biological screening. By combining this compound with a variety of other building blocks in an automated fashion, researchers can efficiently explore the chemical space around this scaffold and identify new drug candidates.

Advanced Computational Methodologies for Prediction of Reactivity, Selectivity, and Conformation

Computational chemistry will play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) calculations can be employed to predict the conformational preferences of the molecule, which is crucial for understanding its interactions with biological targets. nih.govresearchgate.net The interplay of steric and electronic effects, such as the gauche effect between the fluorine and methoxy groups, can be elucidated through computational studies. chim.it

Furthermore, computational methods can be used to predict the reactivity and selectivity of the molecule in various chemical transformations. emerginginvestigators.org This can help in the rational design of new synthetic routes and in understanding the outcomes of reactions.

Table 2: Application of Computational Methodologies

| Computational Method | Application Area | Expected Outcome |

| Density Functional Theory (DFT) | Conformational analysis, reactivity prediction. nih.govresearchgate.net | Understanding of stable conformers, prediction of reaction pathways and transition states. |

| Machine Learning / AI | Prediction of bioactivity, ADME properties, and reaction outcomes. digitellinc.comnih.gov | Accelerated identification of promising drug candidates, optimization of synthetic routes. |

Design and Synthesis of Next-Generation Chiral Organofluorine Scaffolds

This compound is not just a valuable building block in its own right, but also a starting point for the design and synthesis of more complex, next-generation chiral organofluorine scaffolds. nih.govrsc.orgrsc.org The demand for novel, three-dimensional molecules in drug discovery is constantly increasing, as these compounds often exhibit improved pharmacological properties compared to their flatter, achiral counterparts. chemistryviews.org

Future research will focus on using this compound as a scaffold to create libraries of sp³-rich molecules with diverse substitution patterns. enamine.net This could involve the functionalization of the piperidine nitrogen or the introduction of substituents at other positions on the ring. The development of synthetic methodologies to access these novel scaffolds will be a key area of research. researchgate.netnih.gov

By leveraging the unique properties of this compound, chemists can design and synthesize new generations of chiral organofluorine compounds with tailored biological activities. These efforts will undoubtedly contribute to the discovery of new medicines to address unmet medical needs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.